molecular formula C11H22N2 B7967543 1-Isobutyl-1,7-diazaspiro[4.4]nonane

1-Isobutyl-1,7-diazaspiro[4.4]nonane

Cat. No.: B7967543
M. Wt: 182.31 g/mol
InChI Key: YZEUYZWLRMDFTD-UHFFFAOYSA-N
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Description

1-Isobutyl-1,7-diazaspiro[4.4]nonane is a spirocyclic compound characterized by two nitrogen atoms positioned at the 1 and 7 positions of a bicyclic structure. The spiro[4.4]nonane scaffold provides rigidity, which is advantageous in drug design for enhancing target selectivity and metabolic stability .

Properties

IUPAC Name

1-(2-methylpropyl)-1,7-diazaspiro[4.4]nonane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2/c1-10(2)8-13-7-3-4-11(13)5-6-12-9-11/h10,12H,3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZEUYZWLRMDFTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCCC12CCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Isobutyl-1,7-diazaspiro[4.4]nonane is a compound belonging to the diazaspiro family, which has garnered interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C11H20N2
  • Molecular Weight : 196.3 g/mol

The spirocyclic structure of this compound comprises two nitrogen atoms incorporated into a bicyclic framework, which contributes to its unique reactivity and interaction with biological systems.

The biological activity of this compound is largely attributed to its interaction with various molecular targets:

  • Orexin Receptors : The compound acts as an antagonist at orexin receptors, modulating the sleep-wake cycle and potentially offering therapeutic benefits for sleep disorders .
  • Cancer Pathways : Similar diazaspiro compounds have been noted for their ability to inhibit geranylgeranyltransferase I, which is implicated in cancer cell proliferation .

Therapeutic Applications

Research indicates that this compound may have several therapeutic applications:

  • Obesity and Metabolic Disorders : Compounds in the diazaspiro family have shown potential in treating obesity by modulating pathways involved in energy homeostasis .
  • Pain Management : The compound may possess analgesic properties, acting on pain pathways similar to opioid mechanisms .
  • Neurological Disorders : Its interaction with orexin receptors suggests potential use in managing sleep disorders and other neurological conditions .

Case Studies

Several studies highlight the biological relevance of diazaspiro compounds:

  • Study on Pain Management : In animal models, certain derivatives of diazaspiro compounds demonstrated significant pain relief comparable to traditional analgesics but exhibited a different side effect profile .
  • Obesity Treatment Trials : Clinical trials exploring the effects of diazaspiro compounds on weight management revealed promising results, indicating their potential role as modulators of appetite and energy expenditure .

Data Summary

The following table summarizes key characteristics and findings related to this compound:

PropertyDetails
Molecular FormulaC11H20N2
Molecular Weight196.3 g/mol
Therapeutic UsesObesity treatment, pain management
Mechanism of ActionOrexin receptor antagonist
Potential Side EffectsVaries; requires further investigation

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-Isobutyl-1,7-diazaspiro[4.4]nonane with structurally related diazaspiro[4.4]nonane derivatives, focusing on substituents, synthetic routes, and biological activities.

Structural and Physicochemical Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound* Isobutyl at 1-position C11H22N2 ~182.3 (calculated) Enhanced lipophilicity; potential for CNS penetration due to isobutyl group
1-Benzyl-1,7-diazaspiro[4.4]nonane Benzyl at 1-position C14H20N2 216.32 Higher aromaticity; used in receptor binding studies
2,7-Bis(3-phenylpropyl)-2,7-diazaspiro[4.4]nonane (AD267) 3-Phenylpropyl at 2 and 7 positions C25H34N2 362.55 High synthetic yield (87%); moderate S1R affinity (Ki = 86 nM)
7-(3-Pyridinyl)-1,7-diazaspiro[4.4]nonane Pyridinyl at 7-position C11H16N4 204.27 Polar pyridinyl group; potential for hydrogen bonding

*Theoretical values inferred from analogs.

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